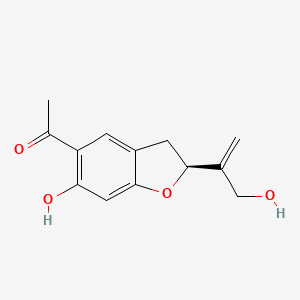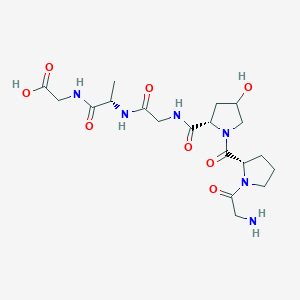![molecular formula C28H31ClN4O6 B12400460 [(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate;hydrochloride](/img/structure/B12400460.png)
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate;hydrochloride is a complex organic molecule with significant biological activity. It is a derivative of camptothecin, a naturally occurring alkaloid isolated from the stem wood of the Chinese tree, Camptotheca acuminata . This compound is known for its high cytotoxic activity and is used in various scientific research applications, particularly in the field of cancer therapy .
Preparation Methods
The synthesis of [(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate;hydrochloride involves multiple steps. The starting material is camptothecin, which undergoes a series of chemical reactions including esterification, amidation, and hydrochloride salt formation . The industrial production of this compound requires precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly at the piperidine ring, can lead to the formation of new analogs with different properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate;hydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms.
Biology: It is used to investigate cellular processes and pathways, particularly those related to cell division and apoptosis.
Mechanism of Action
The primary mechanism of action of this compound involves the inhibition of topoisomerase I, an enzyme that relaxes supercoiled DNA during replication . By binding to the topoisomerase I-DNA complex, the compound prevents the re-ligation of the DNA strand, leading to DNA damage and subsequent cell death . This mechanism is particularly effective in rapidly dividing cancer cells, making the compound a potent anticancer agent .
Comparison with Similar Compounds
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate;hydrochloride is similar to other camptothecin derivatives such as:
Topotecan: Another topoisomerase I inhibitor used in cancer therapy.
Irinotecan: A derivative used in the treatment of colorectal cancer.
7-Ethyl-10-hydroxycamptothecin: Known for its high cytotoxic activity and used in various anticancer formulations.
The uniqueness of this compound lies in its specific structural modifications, which enhance its binding affinity to topoisomerase I and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C28H31ClN4O6 |
|---|---|
Molecular Weight |
555.0 g/mol |
IUPAC Name |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-aminopiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C28H30N4O6.ClH/c1-3-17-18-11-16(38-27(35)31-9-7-15(29)8-10-31)5-6-22(18)30-24-19(17)13-32-23(24)12-21-20(25(32)33)14-37-26(34)28(21,36)4-2;/h5-6,11-12,15,36H,3-4,7-10,13-14,29H2,1-2H3;1H/t28-;/m0./s1 |
InChI Key |
LFDSFKHCCHQHBL-JCOPYZAKSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N.Cl |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















